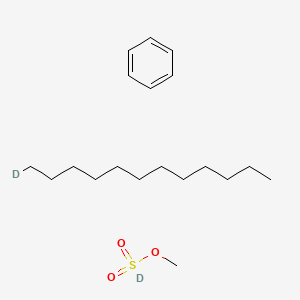

Benzene;1-deuteriododecane;deuteriosulfonyloxymethane

Description

Benzene (C₆H₆) is a foundational aromatic hydrocarbon with a planar hexagonal ring structure, widely studied for its electronic delocalization and reactivity in electrophilic substitution reactions. 1-Deuteriododecane (C₁₂H₂₅D) is a deuterium-substituted linear alkane, where a hydrogen atom at the terminal carbon is replaced by deuterium, altering its kinetic and thermodynamic properties. Deuteriosulfonyloxymethane (CH₂D-SO₃-OCH₃) is a sulfonate ester with a deuterium atom on the methyl group adjacent to the sulfonyloxy moiety, influencing its stability and reactivity in substitution reactions. This article compares these compounds with their structural analogs, emphasizing deuterium-induced effects and functional group variations.

Properties

Molecular Formula |

C19H36O3S |

|---|---|

Molecular Weight |

346.6 g/mol |

IUPAC Name |

benzene;1-deuteriododecane;deuteriosulfonyloxymethane |

InChI |

InChI=1S/C12H26.C6H6.CH4O3S/c1-3-5-7-9-11-12-10-8-6-4-2;1-2-4-6-5-3-1;1-4-5(2)3/h3-12H2,1-2H3;1-6H;5H,1H3/i1D;;5D |

InChI Key |

CQLYLRCOSLMZRD-WAXMLXMGSA-N |

Isomeric SMILES |

[2H]CCCCCCCCCCCC.[2H]S(=O)(=O)OC.C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCC.COS(=O)=O.C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene;1-deuteriododecane;deuteriosulfonyloxymethane involves multiple steps, starting with the preparation of deuterated benzene and dodecane. Deuterated benzene can be prepared by exchange with deuterium oxide in the presence of a catalyst such as platinum black . Deuterated dodecane can be synthesized through similar exchange reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuteration processes, followed by sulfonation in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene;1-deuteriododecane;deuteriosulfonyloxymethane undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The deuterated dodecane and sulfonyloxymethane groups can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.

Nucleophilic Substitution: Reagents such as sodium hydroxide and other nucleophiles are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include substituted benzene derivatives, deuterated alkanes, and various sulfonyl compounds .

Scientific Research Applications

Benzene;1-deuteriododecane;deuteriosulfonyloxymethane has several scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

Biology: Employed in metabolic studies to trace deuterium-labeled compounds.

Medicine: Potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene;1-deuteriododecane;deuteriosulfonyloxymethane involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The benzene ring’s aromaticity allows for stable interactions with various electrophiles, while the deuterated groups provide unique kinetic isotope effects that can influence reaction rates and pathways .

Comparison with Similar Compounds

Research Findings :

- Alkyl-substituted benzenes (e.g., 3-phenyldodecane) exhibit reduced solubility in polar solvents compared to benzene due to extended hydrophobic chains .

Comparison of 1-Deuteriododecane with Alkanes and Deuterated Analogs

1-Deuteriododecane is compared to non-deuterated alkanes and other deuterated hydrocarbons:

Research Findings :

- Deuterium substitution in alkanes reduces reaction rates in processes involving C-H bond cleavage (e.g., enzymatic deprotonation), as observed in studies with deuterated geranyl diphosphate substrates (Fig. 4B in ).

- Primary kinetic isotope effects (KIE ≈ 6–10) are significant in hydrogen/deuterium abstraction reactions, whereas secondary KIEs (≈1.1–1.2) arise from hyperconjugation in transition states .

Comparison of Deuteriosulfonyloxymethane with Sulfonate Esters

Deuteriosulfonyloxymethane is analyzed against non-deuterated sulfonate esters and related compounds:

Research Findings :

- Deuterium substitution at the α-position in sulfonate esters can stabilize carbocation intermediates via hyperconjugation, reducing elimination side reactions .

- Sulfonyloxy groups are superior leaving groups compared to acetate or benzoate esters, enhancing SN2 reaction rates.

Research Findings on Deuterium Effects

- Kinetic Isotope Effects (KIE): Deuterated substrates (e.g., [²H₆]-geranyl diphosphate) exhibit reduced enzymatic turnover due to slower deprotonation steps, as observed in terpene synthase studies (Fig. 4C in ).

- Thermodynamic Stability : C-D bonds are stronger than C-H bonds, increasing activation energy for bond-breaking reactions by ~1 kcal/mol .

- Analytical Applications : Deuterated compounds are used in mass spectrometry as internal standards due to predictable mass shifts.

Biological Activity

The compound "Benzene;1-deuteriododecane;deuteriosulfonyloxymethane" is a complex organic molecule that incorporates deuterium, a stable isotope of hydrogen, into its structure. This modification can influence the biological activity of the compound, which is crucial for its applications in various fields, including pharmaceuticals and materials science. Understanding the biological activity of this compound involves examining its interactions with biological systems, potential therapeutic effects, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be analyzed through various spectroscopic methods. The compound consists of a benzene ring substituted with a dodecane chain and a sulfonyloxymethane group. The presence of deuterium alters the physical properties, such as boiling point and reactivity, compared to its non-deuterated counterparts.

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Benzene | C6H6 | 78.11 |

| 1-Deuteriododecane | C12H25D | 185.34 |

| Deuteriosulfonyloxymethane | C2H6O2S | 94.14 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, research on treated cotton fabrics showed significant antibacterial activity against various pathogens when treated with similar compounds . The effectiveness was attributed to the structural characteristics of the compounds, particularly the presence of long-chain hydrocarbons and functional groups that enhance interaction with microbial membranes.

Case Study: Antibacterial Efficacy

- Pathogens Tested : Escherichia coli, Staphylococcus aureus

- Method : Zone of inhibition assay

- Results : Fabrics treated with deuterated compounds exhibited larger inhibition zones compared to untreated controls.

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. The compound's effects on human cell lines have been evaluated using MTT assays to determine cell viability post-treatment. Preliminary results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, they may also possess selective toxicity towards cancer cells, making them potential candidates for further development in anticancer therapies.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses suggest:

- Membrane Disruption : The hydrophobic nature of the dodecane chain may facilitate insertion into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The sulfonyloxymethane group may interact with specific enzymes involved in bacterial metabolism or replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.